5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid 5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1019493-16-3
VCID: VC3034716
InChI: InChI=1S/C10H10ClNO3/c11-8-3-7(10(13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
SMILES: C1CC1COC2=C(C=C(C=N2)C(=O)O)Cl
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol

5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid

CAS No.: 1019493-16-3

Cat. No.: VC3034716

Molecular Formula: C10H10ClNO3

Molecular Weight: 227.64 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid - 1019493-16-3

Specification

CAS No. 1019493-16-3
Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
IUPAC Name 5-chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H10ClNO3/c11-8-3-7(10(13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
Standard InChI Key BVZPQIQIXDKNRK-UHFFFAOYSA-N
SMILES C1CC1COC2=C(C=C(C=N2)C(=O)O)Cl
Canonical SMILES C1CC1COC2=C(C=C(C=N2)C(=O)O)Cl

Introduction

Chemical Structure and Properties

5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid belongs to the class of pyridine carboxylic acids. It features a chloro substituent at the 5-position, a cyclopropylmethoxy group at the 6-position, and a carboxylic acid functional group at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and structural properties that may influence its interaction with biological targets.

The compound is characterized by the following physicochemical properties:

PropertyValue
CAS Number1019493-16-3
Molecular FormulaC₁₀H₁₀ClNO₃
Molecular Weight227.64 g/mol
SMILES CodeO=C(C1=CC(Cl)=C(OCC2CC2)N=C1)O
MDL NumberMFCD11136671

The presence of the carboxylic acid group confers acidic properties to the molecule, allowing it to participate in salt formation and hydrogen bonding interactions. The cyclopropylmethoxy substituent adds a degree of lipophilicity to the compound, potentially enhancing membrane permeability and influencing its pharmacokinetic profile. The chloro substituent can engage in halogen bonding with biological targets, which might be crucial for its bioactivity .

Synthesis Methods and Reaction Conditions

The synthesis of 5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid typically involves several synthetic routes, with the choice of pathway significantly affecting yield and selectivity.

Based on the synthesis of similar compounds, such as 5-bromo-6-(cyclopropylmethoxy)nicotinic acid, one potential synthetic route involves:

  • Starting with 5-Chloro-6-chloronicotinic acid as a precursor

  • Reacting with cyclopropyl carbinol (cyclopropylmethanol) in the presence of potassium hydroxide

  • Using dimethyl sulfoxide (DMSO) as a solvent at approximately 100°C

  • Conducting the reaction under inert atmosphere conditions, potentially with microwave irradiation

Biological Activities and Mechanisms of Action

5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid and structurally related compounds have demonstrated potential in various biological contexts, though specific studies on this exact compound are somewhat limited in the available literature.

The structural features of this compound suggest several possible modes of biological interaction:

  • The carboxylic acid group can form hydrogen bonds with amino acid residues in protein targets

  • The cyclopropylmethoxy substituent may fit into hydrophobic pockets within receptor binding sites

  • The chloro substituent can participate in halogen bonding interactions

Research on related compounds suggests potential activity as enzyme inhibitors. Of particular note, structurally similar compounds have been investigated as Kynurenine 3-Monooxygenase (KMO) inhibitors. KMO is an enzyme involved in the kynurenine pathway of tryptophan metabolism, and its inhibition has shown therapeutic potential in conditions such as acute pancreatitis .

In one study involving a related compound, administration in an experimental model of acute pancreatitis in rats resulted in decreased 3-hydroxykynurenine and increased kynurenine levels, consistent with KMO inhibition. The compound demonstrated protection against secondary organ damage in lung and kidney, suggesting potential applications in inflammatory conditions .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific therapeutic applications. Several compounds with structural similarities to 5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid have been reported in the literature.

The following table compares key structural analogs:

CompoundCAS NumberMolecular FormulaKey Structural Difference
5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid1019493-16-3C₁₀H₁₀ClNO₃Reference compound
6-chloro-5-cyclopropylpyridine-3-carboxylic acid75481489C₉H₈ClNO₂Direct cyclopropyl attachment without methoxy linker
3-chloro-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid28491317C₁₀H₁₀ClNO₃Chloro at 3-position, carboxylic acid at 2-position
5-Chloro-6-methoxypyridine-2-carboxylic acid1214373-91-7C₇H₆ClNO₃Methoxy instead of cyclopropylmethoxy, carboxylic acid at 2-position
5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid1008769-68-3C₁₂H₁₄ClNO₃Cyclohexyloxy instead of cyclopropylmethoxy
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid1385696-61-6C₁₀H₁₁NO₃Lacks the chloro substituent

These structural variations can significantly impact pharmacological properties such as:

Comparative analysis of these compounds provides insights into which structural features are critical for specific biological activities. For instance, the position of the chloro substituent (3-position versus 5-position) may affect binding orientation within target proteins. Similarly, the nature of the alkoxy substituent (methoxy versus cyclopropylmethoxy versus cyclohexyloxy) influences lipophilicity and steric properties, potentially altering receptor interactions .

Research Findings and Current Developments

Recent research involving 5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid and related compounds has focused on several key areas.

Predicted Molecular Properties

Computational studies have predicted important molecular properties for similar compounds. For instance, predicted collision cross-section (CCS) values for various adducts of the compound have been reported, providing insights into its molecular shape and potential interactions with biological systems:

Adductm/zPredicted CCS (Ų)
[M+H]+228.04221146.2
[M+Na]+250.02415160.6
[M+NH₄]+245.06875154.3
[M+K]+265.99809156.2
[M-H]-226.02765154.6

These properties are valuable for analytical chemistry applications and can aid in the development of detection methods for the compound in biological matrices .

Future Research Directions

Based on current knowledge and the potential applications of 5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid, several promising research directions emerge:

  • Target Identification and Validation: Further studies to identify specific molecular targets and validate their relevance to disease pathways.

  • Structural Optimization: Systematic modification of the basic scaffold to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Detailed investigations into the precise mechanisms by which the compound and its derivatives exert their biological effects.

  • Expanded Therapeutic Applications: Exploration of additional disease areas where the compound's properties might provide therapeutic benefit.

  • Development of Improved Synthetic Routes: Optimization of synthesis methods to enhance yield, purity, and scalability.

The versatility of this compound as a medicinal chemistry scaffold, combined with its interesting biological properties, positions it as a valuable subject for continued research in drug discovery efforts .

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